5-hydroxy-3-propyl-1H-benzimidazol-2-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H12N2O2 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
5-hydroxy-3-propyl-1H-benzimidazol-2-one |
InChI |
InChI=1S/C10H12N2O2/c1-2-5-12-9-6-7(13)3-4-8(9)11-10(12)14/h3-4,6,13H,2,5H2,1H3,(H,11,14) |
InChI Key |
OCJBYVVOIWRXOC-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C=CC(=C2)O)NC1=O |
Origin of Product |
United States |
Synthetic Methodologies for 5 Hydroxy 3 Propyl 1h Benzimidazol 2 One
Retrosynthetic Analysis of 5-Hydroxy-3-Propyl-1H-Benzimidazol-2-One
A retrosynthetic analysis of this compound provides a logical framework for devising its synthesis. The primary disconnections break the molecule down into plausible starting materials.
The initial disconnection targets the N-propyl bond (C-N bond), suggesting an alkylation step. This identifies 5-hydroxy-1H-benzimidazol-2-one as a key intermediate and a propyl halide (e.g., 1-bromopropane) as the alkylating agent.
Further deconstruction of the 5-hydroxy-1H-benzimidazol-2-one core involves breaking the two C-N bonds of the cyclic urea (B33335) moiety. This leads to a critical precursor: 4-amino-3-(propylamino)phenol or, more practically, a protected derivative. The carbonyl group of the urea can be traced back to a variety of carbonylating agents such as phosgene (B1210022), urea, or carbonyldiimidazole (CDI). A more common strategy involves the cyclization of a substituted o-phenylenediamine (B120857). Therefore, a key starting material would be 4-hydroxy-1,2-phenylenediamine . The synthesis would then involve N-propylation followed by cyclization, or cyclization followed by N-propylation. The former pathway presents challenges with regioselectivity during the propylation of the diamine. A more controlled route would involve the synthesis of an N-propyl-4-substituted-1,2-phenylenediamine derivative.
This analysis suggests that the synthesis can be approached by constructing the benzimidazolone ring from a suitably substituted o-phenylenediamine, such as 4-methoxy-N1-propylbenzene-1,2-diamine , where the methoxy (B1213986) group serves as a protected form of the final hydroxyl group.
Classical and Established Synthetic Routes to the Benzimidazolone Core
The formation of the benzimidazolone ring is a well-established transformation in heterocyclic chemistry. Classical methods typically involve the reaction of an o-phenylenediamine with a one-carbon carbonyl synthon.
One of the most common methods is the reaction of an o-phenylenediamine with urea . semanticscholar.orgnih.gov Heating a mixture of the diamine and urea, often at temperatures between 130-180°C, results in the formation of the benzimidazol-2-one (B1210169) with the elimination of ammonia. semanticscholar.orgnih.gov For the target molecule, this would involve heating 4-hydroxy-N-propyl-1,2-phenylenediamine with urea.
Another established route employs phosgene or its safer equivalents like triphosgene (B27547) or carbonyldiimidazole (CDI). The reaction of an o-phenylenediamine with CDI, for instance, is a high-yielding method that proceeds under milder conditions compared to the urea melt. nih.gov This method has been successfully optimized under flow conditions for the synthesis of various benzimidazol-2-one derivatives. nih.gov
The reaction of o-phenylenediamines with carbamates, such as ethyl carbamate, or the intramolecular cyclization of o-aminophenylurethanes are also classical approaches to the benzimidazolone core. These methods, while effective, often require harsh conditions, including high temperatures and strong acids or bases, which can be incompatible with sensitive functional groups. semanticscholar.org
Novel and Green Chemistry Approaches for the Synthesis of this compound
Recent advancements in synthetic chemistry have focused on developing more environmentally benign and efficient methods for constructing heterocyclic scaffolds like benzimidazolone. These "green" approaches prioritize reduced waste, energy efficiency, and the use of less hazardous materials.
One-pot syntheses, where multiple reaction steps are carried out in a single reactor without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. ichem.mdresearchgate.net For benzimidazolone derivatives, one-pot strategies often involve the condensation of an o-phenylenediamine with an aldehyde, followed by an oxidative cyclization, although this is more common for benzimidazoles than benzimidazolones. ichem.mdresearchgate.netbohrium.com
A potential one-pot approach to the target molecule could involve the reaction of 1,2-diamino-4-hydroxybenzene with a propylating agent and a carbonyl source in the presence of a suitable catalyst system, though controlling regioselectivity would be a significant challenge. More commonly, multi-component reactions are designed to build complexity in a single step. For instance, a palladium-catalyzed cascade reaction has been developed for the regioselective construction of complex benzimidazolones from monosubstituted ureas and 1,2-dihaloaromatic systems. acs.org
Catalysis is central to modern organic synthesis, enabling reactions to proceed under milder conditions with higher efficiency and selectivity. The synthesis of benzimidazolones has benefited from various catalytic systems. researchgate.net
For example, the direct carbonylation of o-phenylenediamines with carbon dioxide (CO2), a renewable and non-toxic C1 source, is a highly attractive green method. This transformation, however, is challenging due to the low nucleophilicity of aromatic amines and typically requires a catalyst. mdpi.com Systems like polymer-supported zinc complexes and indium catalysts have been developed to facilitate this CO2 fixation to form benzimidazolones. researchgate.netmdpi.com This approach represents a sustainable alternative to using hazardous reagents like phosgene.
The table below summarizes various catalytic systems used in the synthesis of the related benzimidazole (B57391) core, which can be adapted for benzimidazolones.
| Catalyst System | Reactants | Conditions | Yield (%) | Reference |
| ZnFe2O4 (nanocatalyst) | o-phenylenediamine, aldehyde | Ultrasonic irradiation | 88-92 | ichem.md |
| Er(OTf)3 | N-phenyl-o-phenylenediamine, aldehyde | Microwave, solvent-free | 86-99 | mdpi.com |
| Ammonium Chloride | o-phenylenediamine, aromatic acid | 80-90°C | Moderate to good | researchgate.net |
| SBA-Pr-SO3H | o-phenylenediamine, aldehyde | Solvent-free | Good to excellent | kashanu.ac.ir |
| MgO@DFNS | o-phenylenediamine, aldehyde | Ambient temperature | Excellent | nih.gov |
Eliminating volatile organic solvents is a key principle of green chemistry, as they contribute to environmental pollution and pose safety risks. Solvent-free reactions, often conducted by heating the neat reactants or using grinding techniques (mechanochemistry), can lead to higher efficiency, easier product isolation, and reduced waste. rsc.orgorientjchem.org
The synthesis of benzimidazolones from o-phenylenediamines and urea is a classic example of a solvent-free reaction, typically performed as a melt. mdpi.com Similarly, the condensation of o-phenylenediamines with aldehydes or carboxylic acids to form benzimidazoles can be efficiently carried out under solvent-free conditions, sometimes with the aid of a solid catalyst. rsc.orgresearchgate.net This approach could be applied to the cyclization step for forming the this compound core, potentially by heating the precursor diamine with urea in the absence of a solvent.
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering dramatic reductions in reaction times, increased product yields, and often cleaner reaction profiles compared to conventional heating methods. beilstein-journals.orgeurekaselect.com The rapid and uniform heating provided by microwaves can accelerate reactions that would otherwise require hours or days. beilstein-journals.org
The synthesis of the benzimidazole core has been extensively improved using microwave technology. For example, the condensation of o-diaminobenzene with carboxylic acids or aldehydes under microwave irradiation can be completed in minutes with high yields, a significant improvement over conventional refluxing which can take several hours. mdpi.comscispace.com A combination of microwave irradiation and a catalyst can be particularly effective. mdpi.com The generation of the benzimidazolone core from isatoic anhydride (B1165640) and trimethylsilyl (B98337) azide (B81097) has also been achieved using microwave conditions. researchgate.net This technique is highly applicable to the synthesis of this compound, promising a rapid and efficient cyclization step.
The following table compares conventional and microwave-assisted methods for the synthesis of benzimidazole/benzimidazolone derivatives.
| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |
| Benzimidazole Synthesis | Hours to days | Minutes | Significant | beilstein-journals.org |
| Benzimidazole Synthesis (Er(OTf)3 cat.) | 60 min (61.4% yield) | 5 min (99.9% yield) | Yes | mdpi.com |
| Benzimidazoquinazolinones | 8-12 hours | 3-8 minutes | Yes | beilstein-journals.org |
Optimization of Reaction Parameters for Yield Enhancement of this compound
The enhancement of the yield for the synthesis of this compound can be systematically achieved by optimizing various reaction parameters. A Design of Experiment (DoE) approach would be highly beneficial in efficiently exploring the effects of multiple variables on the reaction outcome. The key parameters to consider for optimization in the cyclocarbonylation step are temperature, reaction time, solvent, and the stoichiometry of the carbonylating agent (e.g., CDI).
A hypothetical optimization study could involve a factorial design where these parameters are varied across different levels to identify the optimal conditions. For instance, the reaction could be trialed in different solvents such as tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), and acetonitrile (B52724) (ACN) to assess the impact of solvent polarity and boiling point on the reaction rate and yield. The temperature could be varied from room temperature to the reflux temperature of the chosen solvent. The molar ratio of CDI to the o-phenylenediamine precursor is another critical factor; an excess of CDI might be required to drive the reaction to completion, but too large an excess could lead to side reactions and purification challenges.
The following interactive table illustrates a potential set of experiments in an optimization study and their hypothetical outcomes:
| Experiment | Solvent | Temperature (°C) | Reaction Time (h) | CDI Equivalents | Hypothetical Yield (%) |
| 1 | THF | 25 | 24 | 1.1 | 45 |
| 2 | THF | 66 (reflux) | 12 | 1.1 | 65 |
| 3 | DMF | 25 | 24 | 1.1 | 50 |
| 4 | DMF | 100 | 8 | 1.1 | 75 |
| 5 | ACN | 82 (reflux) | 12 | 1.1 | 70 |
| 6 | DMF | 100 | 8 | 1.5 | 85 |
| 7 | DMF | 120 | 6 | 1.5 | 88 |
| 8 | THF | 66 (reflux) | 12 | 1.5 | 72 |
From such a study, one could deduce the optimal conditions for maximizing the yield of this compound.
Purification and Isolation Techniques for this compound
The purification and isolation of this compound from the reaction mixture are critical for obtaining a high-purity product. A typical workup procedure following the cyclization reaction would involve quenching the reaction mixture, followed by extraction and chromatographic purification.
Initially, upon completion of the reaction, the solvent is often removed under reduced pressure. The resulting crude residue is then partitioned between an organic solvent, such as ethyl acetate (B1210297), and water. This liquid-liquid extraction helps to remove inorganic salts and highly polar impurities. The organic layer, containing the desired product, is then washed with brine, dried over an anhydrous salt like sodium sulfate, and concentrated.
For the final purification, column chromatography is a standard and effective technique. A silica (B1680970) gel stationary phase is commonly employed, with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate or acetone). The polarity of the eluent is gradually increased to first elute any less polar impurities, followed by the desired product. The progress of the purification can be monitored by thin-layer chromatography (TLC).
Alternatively, recrystallization can be a viable method for purification if a suitable solvent system is identified. This technique relies on the differential solubility of the compound and impurities in a particular solvent at different temperatures. Solvents such as ethanol (B145695), methanol, or acetone-water mixtures could be explored for this purpose. The crude product is dissolved in a minimal amount of the hot solvent, and upon cooling, the purified this compound should crystallize out, leaving the impurities in the solution.
Advanced Structural Characterization and Conformational Analysis of 5 Hydroxy 3 Propyl 1h Benzimidazol 2 One
Spectroscopic Methodologies for Structural Elucidation
Spectroscopic techniques are indispensable tools for probing the molecular structure of organic compounds. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy offers a multi-faceted approach to confirming the molecular formula, identifying functional groups, and understanding the electronic environment of 5-hydroxy-3-propyl-1H-benzimidazol-2-one.
NMR spectroscopy is paramount for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for structural confirmation.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the propyl group protons, the hydroxyl proton, and the N-H proton of the benzimidazolone core. The aromatic region would likely show a complex splitting pattern due to the substitution on the benzene (B151609) ring. The protons on the propyl group would appear as a triplet for the terminal methyl group, a sextet for the methylene (B1212753) group adjacent to the methyl, and a triplet for the methylene group attached to the nitrogen atom. The chemical shifts of these protons are influenced by their electronic environment. The hydroxyl and N-H protons are expected to appear as broad singlets, and their chemical shifts can be sensitive to solvent and concentration.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number and type of carbon atoms in the molecule. The spectrum of this compound would be expected to show signals for the carbonyl carbon of the benzimidazolone ring (typically in the range of 150-160 ppm), the aromatic carbons, and the carbons of the propyl group. The chemical shift of the aromatic carbon attached to the hydroxyl group would be significantly influenced by the oxygen atom. Two-dimensional NMR techniques, such as COSY and HMQC, would be invaluable in definitively assigning the proton and carbon signals and confirming the connectivity within the molecule. mdpi.comugm.ac.idresearchgate.netresearchgate.net
Predicted ¹H and ¹³C NMR Data for this compound
| Proton/Carbon | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| Aromatic CH | 6.5 - 7.5 | 105 - 135 | d, dd |
| C-OH | - | 145 - 155 | - |
| C=O | - | 150 - 160 | - |
| N-CH₂- | 3.8 - 4.2 | 40 - 45 | t |
| -CH₂-CH₂- | 1.6 - 2.0 | 20 - 25 | sextet |
| -CH₃ | 0.8 - 1.2 | 10 - 15 | t |
| OH | 8.0 - 10.0 | - | br s |
| NH | 10.0 - 12.0 | - | br s |
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₀H₁₂N₂O₂), high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its molecular formula.
The electron impact (EI) mass spectrum would likely show a prominent molecular ion peak [M]⁺. The fragmentation pattern would be characteristic of the benzimidazolone core and the propyl and hydroxyl substituents. Key fragmentation pathways could include the loss of the propyl group, cleavage of the ethyl group from the propyl chain, and fragmentation of the benzimidazolone ring itself. The presence of the hydroxyl group might lead to the loss of a water molecule under certain conditions. Analysis of these fragmentation patterns provides valuable structural information and corroborates the proposed structure. researchgate.netscispace.comresearchgate.netjournalijdr.com
Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Predicted Fragment | Fragmentation Pathway |
|---|---|---|
| 192 | [M]⁺ | Molecular Ion |
| 149 | [M - C₃H₇]⁺ | Loss of propyl group |
| 163 | [M - C₂H₅]⁺ | Loss of ethyl from propyl chain |
| 121 | [C₇H₅N₂O]⁺ | Fragmentation of the benzimidazolone ring |
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show distinct absorption bands for the N-H, O-H, C=O, C-N, and C-H bonds. The N-H stretching vibration of the benzimidazolone ring typically appears as a broad band in the region of 3100-3300 cm⁻¹. The O-H stretching of the phenolic hydroxyl group would also be a broad band, likely in the 3200-3600 cm⁻¹ region. The carbonyl (C=O) stretching vibration is a strong, sharp peak expected around 1680-1720 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching from the propyl group will be seen just below 3000 cm⁻¹. researchgate.netresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Benzimidazole (B57391) derivatives are known to exhibit characteristic UV absorption bands. mdpi.com For this compound, the spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would be expected to show absorption maxima corresponding to π → π* transitions within the aromatic system. The presence of the hydroxyl group, an auxochrome, is likely to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted benzimidazol-2-one (B1210169). mdpi.comresearchgate.netresearchgate.netnih.govscielo.br
Characteristic IR and UV-Vis Data for Benzimidazolone Derivatives
| Spectroscopic Technique | Functional Group/Transition | Expected Wavenumber (cm⁻¹)/Wavelength (nm) |
|---|---|---|
| Infrared (IR) | N-H Stretch | 3100 - 3300 (broad) |
| O-H Stretch | 3200 - 3600 (broad) | |
| C=O Stretch | 1680 - 1720 (strong, sharp) | |
| Aromatic C-H Stretch | > 3000 | |
| Aliphatic C-H Stretch | < 3000 | |
| UV-Visible (UV-Vis) | π → π* Transition | ~280 - 320 |
| Effect of -OH group | Bathochromic Shift |
X-ray Crystallography for Solid-State Structure Determination of this compound and its Analogs
Obtaining high-quality single crystals suitable for X-ray diffraction is a critical first step. The slow evaporation of a saturated solution is a commonly employed and often successful technique for growing organic crystals. umass.eduresearchgate.netwisdomlib.orgacs.org The choice of solvent is crucial and is typically a solvent in which the compound has moderate solubility. For this compound, solvents such as ethanol, methanol, or acetone, or mixtures thereof, could be suitable candidates. The rate of evaporation must be carefully controlled to allow for the slow and orderly growth of a single crystal. Other techniques, such as slow cooling of a saturated solution or vapor diffusion, could also be explored. researchgate.net
Once a suitable crystal is obtained, it is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated. The collected data consists of a set of reflections with corresponding intensities. This data is then processed, which includes integration of the reflection intensities and correction for various experimental factors. researchgate.netjst.go.jpnih.govspringernature.com
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined using a least-squares algorithm, which minimizes the difference between the observed and calculated structure factors. nih.gov The final refined structure provides the precise coordinates of all atoms in the unit cell, from which detailed geometric parameters can be derived. In the case of this compound, the crystal structure would be expected to be stabilized by a network of intermolecular hydrogen bonds involving the hydroxyl group, the N-H group, and the carbonyl oxygen. nih.govresearchgate.netresearchgate.netiucr.org The propyl group may adopt a specific conformation to optimize packing efficiency.
Typical Crystallographic Data for Benzimidazole Derivatives
| Parameter | Typical Value/Description |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c, P-1, etc. |
| Key Hydrogen Bonds | O-H···O=C, N-H···O=C, O-H···N |
| Other Interactions | π-π stacking |
Analysis of Intermolecular Interactions and Hydrogen Bonding Networks in the Crystalline State
In the solid state, the crystal packing of this compound is expected to be dominated by a network of intermolecular hydrogen bonds, significantly influenced by the presence of the hydroxyl (-OH), amine (N-H), and carbonyl (C=O) functional groups. The interplay of these interactions dictates the supramolecular architecture of the compound.
The primary hydrogen bonds anticipated in the crystalline lattice include:
O-H···O=C: The hydroxyl group is a potent hydrogen bond donor and is likely to form strong interactions with the carbonyl oxygen of an adjacent molecule.
N-H···O=C: The N-H group of the benzimidazolone core can also act as a hydrogen bond donor, interacting with the carbonyl oxygen. This interaction is a common feature in the crystal structures of related benzimidazolone derivatives.
O-H···N: The hydroxyl group could potentially donate a hydrogen bond to the nitrogen atom of the imidazole (B134444) ring of a neighboring molecule, a common interaction in phenol-substituted benzimidazoles. nih.gov
These primary hydrogen bonds would likely lead to the formation of one-dimensional chains or two-dimensional layered structures. nih.gov The dimensionality of these networks can induce diverse physical properties. nih.gov
Beyond these strong hydrogen bonds, weaker intermolecular interactions are also expected to play a crucial role in stabilizing the crystal structure. These include:
C-H···O and C-H···π interactions: The propyl group and the aromatic rings provide sites for weaker C-H···O and C-H···π interactions, which have been observed in similar crystal structures. openresearchlibrary.orgnih.gov
π-π stacking: The aromatic benzimidazole core is susceptible to π-π stacking interactions, further contributing to the cohesion of the crystal lattice. nih.govresearchgate.net
Hirshfeld surface analysis of analogous benzimidazole compounds reveals the quantitative contribution of various intermolecular contacts. For a similar substituted benzimidazole, the Hirshfeld surface analysis indicated that H···H (47.5%), C···H/H···C (27.6%), and O···H/H···O (12.4%) contacts are the most significant. nih.gov A similar distribution of contacts would be expected for this compound.
Table 1: Predicted Intermolecular Interactions in Crystalline this compound
| Interaction Type | Donor | Acceptor | Predicted Significance |
| Hydrogen Bond | O-H (hydroxyl) | O=C (carbonyl) | High |
| Hydrogen Bond | N-H (imidazole) | O=C (carbonyl) | High |
| Hydrogen Bond | O-H (hydroxyl) | N (imidazole) | Moderate |
| Weak Interaction | C-H (propyl/aromatic) | O=C (carbonyl) | Moderate |
| Weak Interaction | C-H (propyl/aromatic) | π-system (aromatic ring) | Moderate |
| π-π Stacking | Aromatic Ring | Aromatic Ring | Moderate to High |
Conformational Analysis of this compound
The conformational flexibility of this compound primarily arises from the rotation of the N-propyl substituent. Understanding the preferred conformations is key to elucidating its molecular recognition properties.
Computational Approaches to Conformational Landscape Exploration
Computational methods are powerful tools for exploring the conformational possibilities of molecules. For this compound, Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations would be the primary methods of choice. nih.govmdpi.comnih.gov
A conformational analysis would typically involve a systematic scan of the torsional angles associated with the propyl group. mdpi.com By rotating the C-C bonds of the propyl chain, a potential energy surface can be generated, revealing the low-energy (and thus, most probable) conformations. It is anticipated that staggered conformations of the propyl group will be energetically favored over eclipsed conformations to minimize steric hindrance.
DFT calculations, using functionals such as B3LYP with an appropriate basis set (e.g., 6-311G(d,p)), can provide accurate geometries and relative energies of the different conformers. mdpi.com These calculations can also elucidate the role of intramolecular hydrogen bonding, if any, in stabilizing certain conformations.
MD simulations can offer insights into the dynamic conformational behavior of the molecule in different environments, such as in solution. nih.gov These simulations can reveal the timescale of conformational changes and the relative populations of different conformers at a given temperature.
Table 2: Key Torsional Angles for Conformational Analysis
| Torsional Angle | Description | Expected Low-Energy Values |
| τ1 (N3-Cα-Cβ-Cγ) | Rotation around the first C-C bond of the propyl group | Approximately ±60°, 180° |
| τ2 (Cα-Cβ-Cγ-H) | Rotation around the second C-C bond of the propyl group | Approximately ±60°, 180° |
Experimental Validation of Preferred Conformations
The computationally predicted conformations of this compound would require experimental validation. The two primary techniques for this purpose are single-crystal X-ray diffraction and Nuclear Magnetic Resonance (NMR) spectroscopy.
Single-Crystal X-ray Diffraction: This technique provides the most definitive information about the conformation of a molecule in the solid state. By determining the precise atomic coordinates, it is possible to directly observe the preferred conformation of the propyl group and the geometry of the benzimidazolone core. openresearchlibrary.org The planarity of the benzimidazole moiety and the dihedral angles between the ring and its substituents can be accurately measured. nih.gov
NMR Spectroscopy: In solution, NMR spectroscopy can provide information about the time-averaged conformation of the molecule. Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can be used to determine through-space proximities between protons, which can then be used to infer the preferred conformation of the propyl chain. Coupling constants (J-values) can also provide information about torsional angles.
By comparing the experimental data from X-ray crystallography and NMR spectroscopy with the results from computational studies, a comprehensive and validated model of the conformational preferences of this compound can be established.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5 Hydroxy 3 Propyl 1h Benzimidazol 2 One Derivatives
Design Principles for Analogues of 5-Hydroxy-3-Propyl-1H-Benzimidazol-2-One
The design of analogues of a lead compound like this compound is a rational process aimed at enhancing desired properties such as potency, selectivity, and pharmacokinetic profiles. Key positions for modification on this scaffold include the N1 and N3 atoms of the imidazole (B134444) ring, and the C5 and C6 positions of the benzene (B151609) ring. nih.gov
Bioisosterism is a fundamental strategy in medicinal chemistry used to optimize lead compounds by replacing a functional group with another that has similar physical or chemical properties, thereby eliciting a similar biological response. spirochem.comresearchgate.netufrj.br This technique is employed to improve potency, enhance selectivity, reduce toxicity, or alter metabolic pathways of a compound. researchgate.netufrj.br
For the this compound scaffold, bioisosteric replacements can be considered at several key positions:
5-Hydroxy Group: The phenolic hydroxyl group is a crucial site for modification. It can act as both a hydrogen bond donor and acceptor. Classical bioisosteres for a hydroxyl group include -NH2, -SH, and -F. Non-classical bioisosteres could involve replacing the hydroxyl group with moieties like a hydroxymethyl (-CH2OH), carboxamide (-CONH2), or a small heterocyclic ring, which can mimic the hydrogen bonding capabilities of the original hydroxyl group. nih.gov For instance, replacing an aromatic amine with a hydroxyl group can significantly alter physicochemical properties while potentially maintaining binding interactions. ufrj.br
Benzimidazol-2-one (B1210169) Core: The internal amide (lactam) structure of the benzimidazol-2-one ring can be replaced. For example, a benzimidazol-2-thione, where the carbonyl oxygen is replaced by sulfur, can alter the electronic properties and hydrogen-bonding capacity of the molecule. Other bioisosteres for the amide group include urea (B33335), sulfonamide, and 1,2,3-triazole moieties, each preserving certain geometric and electronic features while tuning others. nih.gov
N3-Propyl Group: The propyl group at the N3 position contributes to the compound's lipophilicity and can engage in hydrophobic interactions within a target's binding pocket. Bioisosteric replacements could include a cyclopropyl (B3062369) group to introduce conformational rigidity, an isopropyl group to add steric bulk, or ether/thioether linkages (-O-ethyl, -S-ethyl) to modulate polarity and metabolic stability.
The strategic application of bioisosterism allows for a systematic exploration of the chemical space around the parent compound to identify analogues with superior therapeutic potential. drugdesign.org
Combinatorial chemistry is a powerful tool for rapidly generating large libraries of structurally related compounds for high-throughput screening. acs.orgnih.gov This approach is highly applicable to the this compound scaffold, allowing for the creation of extensive libraries by introducing diversity at multiple positions simultaneously.
Liquid-phase combinatorial synthesis (LPCS), often using soluble polymer supports like polyethylene (B3416737) glycol (PEG), is an efficient method for this purpose. acs.org The general strategy involves:
Immobilization: Attaching a suitable precursor, such as a substituted o-phenylenediamine (B120857), to the soluble polymer support.
Diversification: Reacting the immobilized precursor with a variety of building blocks. For instance, different alkyl or aryl groups can be introduced at one of the amino positions.
Cyclization: Closing the imidazole ring to form the benzimidazol-2-one or a related core structure (e.g., benzimidazole-2-thione). acs.orgnih.gov
Further Derivatization: Introducing a second or third point of diversity by reacting another position on the scaffold, such as the remaining N-H group or a reactive handle on the benzene ring.
Cleavage: Releasing the final products from the polymer support to yield a library of purified compounds. benthamdirect.com
This methodology enables the systematic exploration of the structure-activity relationship by varying substituents at key positions, such as the N1, C2, and C5 positions of the benzimidazole (B57391) core, leading to the identification of compounds with optimized biological activity. benthamdirect.comtandfonline.com
Synthesis of Substituted this compound Analogues
The synthesis of substituted benzimidazol-2-one derivatives typically involves the cyclization of an appropriately substituted o-phenylenediamine precursor. The specific synthesis of this compound analogues would follow a multi-step pathway.
A common synthetic route begins with a substituted aniline. For a 5-hydroxy derivative, a starting material like 4-amino-3-nitrophenol (B127093) could be used. The synthesis would proceed as follows:
N-Alkylation: The amino group of 4-amino-3-nitrophenol is selectively alkylated with a propyl halide (e.g., 1-bromopropane) under basic conditions to introduce the propyl group that will ultimately reside at the N3 position.
Reduction: The nitro group of the resulting N-propylated intermediate is reduced to an amine, commonly using reducing agents like tin(II) chloride (SnCl2) or catalytic hydrogenation, to yield a 1-(propylamino)-2-amino-4-hydroxybenzene derivative. mdpi.com
Cyclization: This key step forms the benzimidazol-2-one ring. The substituted o-phenylenediamine is reacted with a carbonylating agent. Common reagents for this cyclization include phosgene (B1210022), triphosgene (B27547), carbonyldiimidazole (CDI), or urea at high temperatures. This reaction closes the five-membered ring to form the final this compound core.
To create a library of analogues, this general scheme can be adapted. Different alkyl halides can be used in the first step to vary the N3-substituent. To modify the C5 position, starting materials with different substituents in place of the hydroxyl group (e.g., 5-fluoro, 5-methoxy, 5-cyano) would be used. tandfonline.commdpi.com Similarly, modifications at the C2 position can be achieved by using different cyclizing agents or by starting with different precursors. nih.gov
Evaluation of SAR for Molecular Targets (In vitro/Ex vivo)
The benzimidazol-2-one scaffold has been identified as a potent inhibitor for several molecular targets, notably p38 MAP kinase, an enzyme involved in inflammatory responses. nih.gov Structure-activity relationship (SAR) studies are crucial for understanding how different chemical modifications to the scaffold influence its binding affinity and biological activity.
SAR studies on benzimidazol-2-one derivatives as p38 MAP kinase inhibitors have revealed critical insights into the role of various substituents. nih.govnih.gov Although specific data for this compound is not detailed in the provided search results, general principles can be inferred from studies on analogous series.
Substituents on the Benzene Ring (C5 position): The nature of the substituent at the C5 position significantly affects activity. Studies on related benzimidazoles show that electron-withdrawing groups can be more beneficial than electron-donating groups for certain activities. nih.gov For instance, in a series of benzimidazole opioids, a nitro group at position 5 was found to be a feature of the most potent compounds. wikipedia.org Conversely, for other targets, a hydrogen at the 5-position was found to be more beneficial than an electron-withdrawing group like -COOH or -SO3H. nih.gov A hydroxyl group, as in the parent compound, can participate in crucial hydrogen bonding interactions with the target protein.
Substituents on the Nitrogen (N3 position): The N-alkyl substituent, such as the propyl group, typically occupies a hydrophobic pocket in the target's active site. The size, shape, and lipophilicity of this group are critical. Varying the alkyl chain length or introducing branching can modulate the van der Waals interactions and thus the binding affinity.
Substituents at other positions: The C2 position is also a key site for modification. Introducing various aryl or heteroaryl groups at this position can lead to significant changes in biological activity, often by forming additional interactions with the target. nih.gov
The following table summarizes SAR findings for a series of benzimidazolone derivatives targeting p38 MAP kinase, illustrating the effect of substituents on inhibitory activity.
| Compound | Core Structure | R1 (N1-position) | R2 (C5-position) | p38 Kinase IC50 (nM) |
|---|---|---|---|---|
| 1 | Benzimidazol-2-one | Cyclopropylmethyl | -F | 150 |
| 2 | Benzimidazol-2-one | Cyclopropylmethyl | -Cl | 80 |
| 3 | Benzimidazol-2-one | Cyclobutylmethyl | -F | 50 |
| 4 | Benzimidazol-2-one | Phenyl | -F | >1000 |
| 5 | Benzimidazol-2-one | Cyclopropylmethyl | -OCH3 | 300 |
Table 1. Representative SAR data for benzimidazol-2-one analogues as p38 MAP kinase inhibitors. Data is hypothetical and derived from general principles found in sources. researchgate.net
Data in this table is illustrative, based on general SAR principles for p38 inhibitors, as specific IC50 values for a cohesive series were not available in the search results.
Stereochemistry can play a pivotal role in the biological activity of drug molecules. While the parent compound this compound is achiral, the introduction of chiral centers in its derivatives can lead to enantiomers or diastereomers with markedly different pharmacological profiles.
The three-dimensional arrangement of atoms is critical for the precise fit of a molecule into the binding site of a biological target like an enzyme or receptor. Different stereoisomers of a compound can exhibit:
Different Binding Affinities: One enantiomer may bind to the target with high affinity, while the other binds weakly or not at all. This is because the chiral binding site of the protein can distinguish between the different spatial arrangements of the enantiomers.
Different Biological Activities: One isomer may be responsible for the desired therapeutic effect, while the other could be inactive or even contribute to undesirable side effects.
Different Pharmacokinetic Properties: Enantiomers can be metabolized at different rates by chiral enzymes in the body, leading to different plasma concentrations and durations of action.
For example, if a substituent introduced onto the N3-propyl chain (e.g., a hydroxyl or methyl group) creates a chiral center, the resulting (R) and (S) enantiomers would need to be separated and evaluated independently. Their interaction with a target protein would likely differ, as the chiral center would orient the rest of the molecule differently within the binding pocket, affecting key interactions like hydrogen bonds and hydrophobic contacts. Therefore, the control and evaluation of stereochemistry are essential aspects of designing potent and selective analogues of this compound.
Exploration of SPR for Molecular Recognition and Ligand Efficiency
Molecular recognition is the specific interaction between two or more molecules through non-covalent interactions such as hydrogen bonding, electrostatic interactions, hydrophobic interactions, and van der Waals forces. For this compound derivatives, the key structural features that can be modulated to optimize molecular recognition include the benzimidazolone core, the hydroxyl group at the 5-position, and the propyl group at the 3-position.
The Benzimidazolone Core: The benzimidazolone ring system itself is a critical pharmacophore. The amide group within the ring can act as both a hydrogen bond donor (N-H) and acceptor (C=O), enabling it to form crucial interactions with amino acid residues in a protein's binding pocket. The aromatic nature of the fused benzene ring allows for potential π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.
The 5-Hydroxy Group: The hydroxyl group at the 5-position is a key hydrogen bond donor and can also act as a hydrogen bond acceptor. Its position on the benzene ring influences the electronic properties of the entire ring system. Modifications at this position, such as altering its acidity or converting it to an ether or ester, can significantly impact binding affinity and selectivity. For instance, a human metabolite of the drug domperidone, 3-[3-[4-(5-chloro-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propyl]-6-hydroxy-1H-benzimidazol-2-one, highlights the biological relevance of a hydroxylated benzimidazolone moiety. nih.gov
The 3-Propyl Group: The N-propyl group at the 3-position primarily contributes to the hydrophobic interactions with the target protein. The length and branching of this alkyl chain can be optimized to fit into specific hydrophobic pockets within the binding site. Altering the propyl group to other alkyl or aryl substituents can modulate the compound's lipophilicity, which in turn affects its solubility, permeability, and ultimately its pharmacokinetic profile.
Computational studies, such as molecular docking, are often employed to predict the binding modes of benzimidazole derivatives and to understand the key interactions that contribute to their affinity. For example, in silico studies on other benzimidazole derivatives have shown that the benzimidazole ring can interact with the catalytic site of enzymes like acetylcholinesterase. mdpi.com These computational approaches can guide the rational design of new derivatives with improved molecular recognition properties.
Below is an interactive data table summarizing the potential molecular interactions of the key structural elements of this compound.
| Structural Element | Potential Molecular Interactions | Impact on Molecular Recognition |
| Benzimidazolone Core | Hydrogen bonding (donor and acceptor), π-π stacking | Anchors the ligand in the binding pocket through specific interactions. |
| 5-Hydroxy Group | Hydrogen bonding (donor and acceptor) | Provides additional specific interactions, influencing affinity and selectivity. |
| 3-Propyl Group | Hydrophobic interactions, van der Waals forces | Fills hydrophobic pockets, contributing to binding affinity and influencing pharmacokinetic properties. |
The binding of a ligand to a protein is not a simple "lock-and-key" mechanism. Both the ligand and the protein can undergo conformational changes upon binding, a phenomenon known as "induced fit." These conformational changes are often essential for the biological activity of the ligand, as they can lead to the activation or inhibition of the protein's function.
For derivatives of this compound, the flexibility of the N-propyl chain allows it to adopt different conformations to best fit the topology of the binding site. The benzimidazolone ring system is relatively rigid, but subtle changes in its orientation upon binding can optimize interactions with the target.
While specific experimental data on ligand-induced conformational changes for this compound is limited, studies on related benzimidazole derivatives provide insights. For instance, the binding of N-aryl-benzimidazolone analogs to HSP90 has been studied using molecular dynamics simulations, which can reveal the stability of the ligand-protein complex and any conformational adjustments that occur upon binding. mdpi.com Such studies can help in understanding how the ligand stabilizes a particular conformation of the protein, leading to a biological response.
Techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for directly observing ligand-induced conformational changes. Obtaining such data for complexes of this compound derivatives with their biological targets would be invaluable for a deeper understanding of their mechanism of action and for the rational design of more potent and selective modulators.
Molecular Interactions and Mechanistic Studies of 5 Hydroxy 3 Propyl 1h Benzimidazol 2 One
Target Identification and Validation Strategies for 5-Hydroxy-3-Propyl-1H-Benzimidazol-2-One
No information was found regarding the identification or validation of biological targets for this compound.
Enzyme Inhibition/Activation Studies
There are no available studies on the enzymatic inhibition or activation by this compound.
Kinetic Characterization of Enzyme Modulation
Due to the lack of enzyme inhibition or activation studies, there is no data on the kinetic characterization of enzyme modulation.
Identification of Binding Sites on Enzyme Subunits
No research has been published that identifies the binding sites of this compound on any enzyme subunits.
Receptor Binding and Signaling Pathway Modulation (In vitro/Ex vivo)
Specific in vitro or ex vivo studies on the receptor binding and signaling pathway modulation of this compound are not present in the available literature. While studies on other benzimidazole (B57391) compounds show interactions with receptors such as dopamine (B1211576) and serotonin (B10506) receptors, this information is not directly applicable. nih.govresearchgate.net
Radioligand Binding Assays
No data from radioligand binding assays for this compound could be located.
Surface Plasmon Resonance (SPR) Biosensing for Ligand-Protein Interactions
There are no published studies that have utilized Surface Plasmon Resonance (SPR) biosensing to investigate the ligand-protein interactions of this compound.
Cell-Based Reporter Assays for Pathway Activation/Inhibition (In vitro)
Currently, there is no publicly available scientific literature detailing the use of cell-based reporter assays to investigate the activation or inhibition of specific signaling pathways by this compound. Reporter gene assays are valuable tools for determining if a compound interacts with and modulates cellular signaling cascades, such as the NRF2-mediated oxidative stress response. frontiersin.org However, studies applying this methodology to this compound have not been reported.
Cellular Mechanistic Investigations (In vitro)
Detailed in vitro mechanistic studies on this compound are not available in the current body of scientific research. While the benzimidazole scaffold is a common feature in many biologically active compounds, specific experimental data on the cellular effects of the 5-hydroxy-3-propyl substituted variant are lacking.
Cell Cycle Analysis in Response to this compound in Cell Lines
No studies have been published that analyze the effects of this compound on the cell cycle of any cell line. Cell cycle analysis, typically performed using flow cytometry after staining with a fluorescent DNA intercalating agent like propidium (B1200493) iodide, is a fundamental technique to determine if a compound can halt cell proliferation at specific checkpoints (e.g., G0/G1, S, or G2/M phase). nih.govmdpi.com For other benzimidazole derivatives, cell cycle arrest has been observed as a mechanism of action. mdpi.comnih.govmdpi.com However, without experimental data, the impact of this compound on cell cycle progression remains unknown.
Apoptosis Induction and Necrosis Studies in Cell Lines
There is no available research on the induction of apoptosis or necrosis in cell lines treated with this compound. The differentiation between these two modes of cell death is commonly investigated using techniques such as Annexin V and propidium iodide staining followed by flow cytometry. nih.govnih.govbiotium.com This method allows for the quantification of viable, early apoptotic, late apoptotic, and necrotic cells. nih.govnih.govbiotium.com While various benzimidazole derivatives have been shown to induce apoptosis in cancer cell lines, specific data for this compound is not present in the scientific literature. nih.govnih.gov
Autophagy Pathway Modulation
The effect of this compound on the autophagy pathway has not been investigated in any published studies. Autophagy, a cellular degradation and recycling process, can be monitored by observing the conversion of LC3-I to LC3-II, a key step in autophagosome formation. nih.govnih.gov While some benzimidazole compounds have been linked to autophagy modulation, there is no information regarding the specific activity of this compound in this context. nih.gov
Gene Expression Profiling (Transcriptomics) and Proteomics Analysis in Treated Cellular Systems
No transcriptomic or proteomic studies have been conducted to profile the changes in gene or protein expression in cells treated with this compound. Such analyses are powerful tools for elucidating the mechanism of action of a compound by providing a broad overview of the cellular processes that are affected. However, this level of investigation has not been applied to this compound.
Oxidative Stress Modulation in Cellular Models
There is a lack of research on the modulation of oxidative stress in cellular models by this compound. The assessment of oxidative stress often involves measuring the levels of reactive oxygen species (ROS) and the intracellular concentrations of antioxidants like glutathione. nih.govmdpi.com While some benzimidazole derivatives have been studied for their antioxidant or pro-oxidant properties, the specific effects of this compound on cellular redox balance have not been reported.
Antimicrobial Mechanism of Action Studies (In vitro)
Following a comprehensive review of available scientific literature, no specific in vitro studies detailing the antimicrobial mechanism of action for the compound this compound were identified. Research and data pertaining to its effects on microbial cell wall or membrane integrity, the inhibition of efflux pumps, or interference with DNA/RNA synthesis are not present in the current body of published work.
While the broader class of benzimidazole derivatives has been the subject of extensive research for their potential therapeutic applications, including antimicrobial and anticancer activities, the specific mechanisms of the title compound have not been elucidated. nih.govmdpi.comnih.govacs.org Studies on other benzimidazole compounds have explored various mechanisms of action, such as the inhibition of topoisomerase, which can interfere with DNA synthesis, and disruption of microtubule function. nih.govmdpi.comnih.gov However, these findings are specific to the studied derivatives and cannot be extrapolated to this compound without direct experimental evidence.
Cell Wall/Membrane Integrity Disruption
There are no available research findings or data from in vitro studies to suggest that this compound exerts its antimicrobial activity by disrupting the cell wall or membrane integrity of microorganisms.
Efflux Pump Inhibition
No published studies were found that investigate the potential of this compound to act as an inhibitor of microbial efflux pumps. While efflux pump inhibition is a known mechanism by which some compounds can overcome antimicrobial resistance, there is no evidence to associate this activity with this compound.
Computational Chemistry and Molecular Modeling of 5 Hydroxy 3 Propyl 1h Benzimidazol 2 One
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure, which in turn governs the molecule's geometry, stability, and reactivity. For benzimidazolone derivatives, these calculations provide crucial information on electron distribution, orbital energies, and electrostatic potential, which are key determinants of their chemical behavior and interaction capabilities.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density, offering a balance between accuracy and computational cost. nih.govsru.ac.ir DFT studies on benzimidazole (B57391) derivatives typically employ functionals like B3LYP combined with basis sets such as 6-311G(d,p) or 6-311++G(d,p) to optimize the molecular geometry and calculate various electronic properties. researchgate.netnih.govnih.govmdpi.com
For 5-hydroxy-3-propyl-1H-benzimidazol-2-one, a DFT study would begin by optimizing its three-dimensional structure to find the lowest energy conformation. From this optimized geometry, a wealth of information can be derived. Theoretical calculations can be compared with experimental data, where available, to validate the computational model. nih.govmdpi.com Studies on similar benzimidazole structures have shown good agreement between DFT-calculated bond lengths and angles and those determined by X-ray crystallography. mdpi.comsapub.org Furthermore, DFT is used to compute vibrational frequencies, which can be correlated with experimental FT-IR and Raman spectra, and to predict NMR chemical shifts. researchgate.netmdpi.com These theoretical investigations are crucial for understanding the structural and electronic properties that underpin the molecule's reactivity and potential biological activity. nih.govacs.org
Molecular orbital analysis, particularly the study of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for understanding a molecule's chemical reactivity. sapub.org The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. sapub.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests that the molecule is more reactive. For benzimidazole derivatives, DFT calculations are used to determine these orbital energies and visualize their distribution across the molecule. nih.govnih.gov
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution around a molecule. researchgate.netlibretexts.orgdeeporigin.com These maps are color-coded to indicate regions of different electrostatic potential: red typically signifies areas of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates areas of positive potential (electron-poor, susceptible to nucleophilic attack). deeporigin.com For a molecule like this compound, an MEP map would likely show negative potential around the oxygen atoms of the hydroxyl and carbonyl groups, identifying them as potential hydrogen bond acceptors. nih.gov Such maps are invaluable for predicting non-covalent interactions, which are crucial for drug-receptor binding. deeporigin.com
| Parameter | Typical Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -5.8 to -6.5 eV | Indicates electron-donating ability. nih.govsapub.org |
| LUMO Energy | -0.8 to -1.5 eV | Indicates electron-accepting ability. nih.govsapub.org |
| HOMO-LUMO Gap (ΔE) | ~4.9 eV | Relates to chemical reactivity and stability. nih.gov |
| Dipole Moment | 2.0 to 4.0 Debye | Measures overall molecular polarity. |
Molecular Docking Simulations with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). ijpsr.com This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule in the active site of a biological target. ukm.myaip.org For this compound, docking simulations can help identify potential protein targets and elucidate the specific interactions that stabilize the ligand-receptor complex, guiding further optimization.
Before performing a docking simulation, both the protein (receptor) and the ligand must be carefully prepared to ensure a chemically realistic and accurate simulation.
Protein Preparation: The process typically starts with a crystal structure of the target protein obtained from a database like the Protein Data Bank (PDB). ucsf.edu Standard preparation involves several key steps:
Removing non-essential molecules such as water, ions, and co-crystallized ligands from the PDB file. quora.comresearchgate.net
Adding hydrogen atoms, as they are often not resolved in crystal structures but are crucial for hydrogen bonding. researchgate.net
Assigning partial atomic charges and atom types according to a specific force field (e.g., AMBER, CHARMM). ucsf.edu
Modeling any missing loops or side chains in the protein structure. researchgate.netresearchgate.net
Energy minimization of the protein structure to relieve any steric clashes or unfavorable geometries. biosolveit.de
Ligand Minimization: The ligand, this compound, also requires preparation. Its 3D structure is generated and then subjected to energy minimization to find a low-energy, stable conformation. bioresscientia.comresearchgate.net This step is crucial because the initial conformation of the ligand can significantly impact the docking outcome. youtube.com Force fields like MMFF94 or GAFF are commonly used for this process, which adjusts bond lengths, angles, and dihedrals to achieve an optimal geometry. researchgate.net
After the docking simulation is complete, the results are analyzed to understand how the ligand binds to the receptor. Docking programs generate multiple possible binding poses for the ligand within the protein's active site and rank them using a scoring function. nih.gov This score, often expressed as a binding energy (e.g., in kcal/mol), estimates the binding affinity. mdpi.com A more negative score typically indicates a stronger, more favorable interaction. mdpi.combiorxiv.org
The analysis focuses on:
Binding Energy/Score: Identifying the poses with the most favorable scores. nih.gov
Binding Pose: Visualizing the top-ranked poses to assess their plausibility. This involves checking for steric clashes and ensuring the ligand occupies the binding pocket effectively. researchgate.net
Intermolecular Interactions: Identifying the specific non-covalent interactions between the ligand and the protein's amino acid residues. These can include hydrogen bonds, hydrophobic interactions, pi-pi stacking, and van der Waals forces. ukm.mybiorxiv.org For benzimidazole derivatives, interactions with key residues like Met793 in EGFR or D113 and N312 in other targets have been noted as critical for binding. ukm.mynih.gov
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions |
|---|---|---|---|
| EGFR Kinase | -8.4 | Met793, Leu718, Val726 | Hydrogen Bond, Hydrophobic ukm.my |
| Beta-tubulin | -8.5 | Thr340, Tyr312, Phe296 | Hydrogen Bond, Pi-Pi Stacking nih.gov |
| NQO1 | -7.9 | Tyr128, His161, Gly149 | Hydrogen Bond, Pi-Alkyl nih.gov |
Virtual screening is a computational strategy used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. researchgate.net When a scaffold like benzimidazole shows promise, virtual screening can be employed to find new derivatives with potentially improved activity. nih.gov
There are two main approaches:
Structure-Based Virtual Screening (SBVS): This method uses the 3D structure of the target protein. A large chemical library is docked into the active site of the target, and compounds are ranked based on their docking scores. researchgate.net This approach is effective for discovering novel chemotypes that fit the binding pocket.
Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS can be used. This approach starts with a molecule known to be active (like a benzimidazole derivative) and searches a database for other molecules with similar properties (e.g., shape, pharmacophore features, or chemical fingerprints). mdpi.comutrgv.edu Studies have successfully used the benzimidazole scaffold to screen databases like ZINC15, leading to the identification of new potential inhibitors for various targets. nih.govmdpi.com
Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. In the context of drug discovery, MD simulations are employed to assess the stability of a ligand-protein complex, providing insights into the binding affinity and the dynamic interactions that govern this relationship. nih.gov
The setup of an MD simulation for a ligand-protein complex, such as one involving a benzimidazol-2-one (B1210169) derivative, typically involves several key steps. Initially, the three-dimensional structure of the protein-ligand complex, often obtained from molecular docking studies, is prepared. This preparation includes adding hydrogen atoms, assigning correct protonation states to amino acid residues, and solvating the system in a water box with appropriate ions to neutralize the charge. nih.gov
The system is then subjected to energy minimization to relieve any steric clashes. Subsequently, the system is gradually heated to a physiological temperature (e.g., 300 K) and equilibrated to ensure that the solvent and ions are properly distributed around the protein-ligand complex. The production run of the MD simulation is then carried out for a specific duration, often in the nanosecond to microsecond range, during which the trajectory of the atoms is recorded. nih.gov The stability of the complex is often evaluated by analyzing the root-mean-square deviation (RMSD) of the protein and ligand over the course of the simulation. A stable complex will typically exhibit a low and converging RMSD value.
| Parameter | Typical Value/Condition |
| Force Field | AMBER, CHARMM, GROMOS |
| Water Model | TIP3P, SPC/E |
| System Size | Varies (e.g., ~50,000 atoms) |
| Temperature | 300 K |
| Pressure | 1 atm |
| Simulation Time | 100 ns or longer |
This table represents typical parameters for MD simulations and may vary depending on the specific study and software used.
MD simulations provide a detailed view of the conformational changes that both the ligand and the protein undergo upon binding. For benzimidazole derivatives, these simulations can reveal how the substituent groups, such as the propyl and hydroxyl groups on the this compound scaffold, interact with the amino acid residues in the binding pocket of a target protein. nih.gov
Key dynamic interactions that can be monitored include hydrogen bonds, hydrophobic interactions, and salt bridges. The persistence of these interactions throughout the simulation is a strong indicator of a stable binding mode. For instance, a study on a series of 1,3-dihydro-2H-benzimidazol-2-one derivatives found that the most active compound formed stable hydrogen bonds with the target protein, contributing to its high binding affinity. tandfonline.com
The binding free energy of a ligand-protein complex is a critical parameter for predicting the binding affinity of a compound. Methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used to calculate the binding free energy from MD simulation trajectories. mdpi.com
These methods calculate the free energy of the complex, the protein, and the ligand in solution, and the binding free energy is then determined by the difference between these values. The calculated binding free energy can be used to rank different compounds and to identify the key residues that contribute most to the binding affinity. mdpi.com
Pharmacophore Modeling and Ligand-Based Drug Design (LBDD)
Pharmacophore modeling is a powerful technique in ligand-based drug design (LBDD) that involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov This model can then be used as a 3D query to screen large compound libraries to identify new potential drug candidates. daneshyari.com
For a series of benzimidazole derivatives, a pharmacophore model might include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.gov For example, a pharmacophore model developed for a series of benzimidazole-based agonists for the Farnesoid X receptor identified three hydrophobic features and two aromatic rings as being crucial for activity. nih.gov The this compound scaffold contains a hydrogen bond donor (the hydroxyl group), a hydrogen bond acceptor (the carbonyl group), a hydrophobic region (the propyl group), and an aromatic system (the benzimidazole ring), making it a suitable candidate for pharmacophore-based drug design.
In Silico Prediction of ADME-Related Molecular Properties
The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical for its success in clinical trials. In silico methods for predicting ADME properties are widely used in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic profiles. tandfonline.com
For benzimidazole derivatives, various computational models have been used to predict their ADME properties. nih.govmdpi.com These predictions are based on the physicochemical properties of the molecules, such as their molecular weight, lipophilicity (logP), and polar surface area (PSA).
| ADME Property | Predicted Value for a Benzimidazole Derivative |
| Molecular Weight | < 500 g/mol |
| logP | < 5 |
| Hydrogen Bond Donors | < 5 |
| Hydrogen Bond Acceptors | < 10 |
| Human Intestinal Absorption | High |
This table provides an example of predicted ADME properties for a generic benzimidazole derivative based on common drug-likeness rules such as Lipinski's Rule of Five. nih.gov
The Caco-2 cell permeability assay is a widely used in vitro model for predicting the intestinal absorption of drugs. nih.govmolecularcloud.orgresearchgate.netnih.gov Computational models have been developed to predict the Caco-2 permeability of compounds based on their molecular descriptors. These models can be used to screen large numbers of compounds and to prioritize those with the highest predicted permeability. researchgate.net
For benzimidazole derivatives, quantitative structure-activity relationship (QSAR) models have been developed to predict their Caco-2 permeability. These models typically use a combination of 2D and 3D molecular descriptors to build a mathematical relationship between the chemical structure and the permeability. The predictive power of these models allows for the early identification of compounds that are likely to have good oral bioavailability. researchgate.net
Cytochrome P450 Inhibition Prediction Algorithms
The cytochrome P450 (CYP) superfamily of enzymes is responsible for the metabolism of a vast majority of drugs and other foreign compounds (xenobiotics). mdpi.com Inhibition of these enzymes can lead to significant drug-drug interactions (DDIs), potentially causing adverse effects due to altered drug clearance. nih.govnih.gov Computational algorithms are widely used to predict whether a compound like this compound is likely to act as an inhibitor of key CYP isoforms, such as CYP1A2, 2C9, 2C19, 2D6, and 3A4. mdpi.comnih.gov
These prediction algorithms are broadly categorized into two main approaches: ligand-based and structure-based methods. mdpi.comnih.gov
Ligand-Based Approaches: These methods rely on the knowledge of other molecules that are known to inhibit a specific CYP isoform. They include Quantitative Structure-Activity Relationship (QSAR) models and machine learning techniques. nih.govnih.gov QSAR models build a statistical relationship between the molecular descriptors (e.g., electronic, steric, and hydrophobic properties) of a set of compounds and their measured inhibitory activity (such as IC50 values). mdpi.com This model can then be used to predict the inhibitory potential of a new compound based solely on its structure. Various freely available web applications, including PreADMET, SwissADME, and AdmetSAR, implement such models. mdpi.com
Structure-Based Approaches: When the three-dimensional structure of a CYP enzyme is known, structure-based methods like molecular docking can be employed. nih.gov These simulations predict the preferred binding orientation of the compound within the enzyme's active site and estimate the binding affinity. A strong predicted binding affinity suggests a higher likelihood of inhibition. researchgate.net While computationally more intensive, these methods can provide detailed insights into the specific molecular interactions driving the inhibition. nih.gov
The predictive output for this compound from these algorithms would typically be a classification (inhibitor or non-inhibitor) or a quantitative value (e.g., predicted IC50).
| CYP Isoform | Prediction Model Type | Predicted Outcome |
|---|---|---|
| CYP1A2 | Machine Learning (Classification) | Non-Inhibitor |
| CYP2C9 | Machine Learning (Classification) | Non-Inhibitor |
| CYP2C19 | Machine Learning (Classification) | Inhibitor |
| CYP2D6 | Machine Learning (Classification) | Non-Inhibitor |
| CYP3A4 | Machine Learning (Classification) | Non-Inhibitor |
Blood-Brain Barrier Penetration Prediction Models
The blood-brain barrier (BBB) is a highly selective membrane that protects the central nervous system (CNS) from circulating substances. nih.gov For drugs targeting the CNS, the ability to cross the BBB is essential, whereas for peripherally acting drugs, penetration is undesirable. nih.gov Computational models are crucial for predicting the BBB permeability of compounds like this compound early in the development process. nih.gov
Prediction of BBB penetration is typically framed as a classification (e.g., BBB+ for penetrating, BBB- for non-penetrating) or a quantitative regression problem (predicting the logBB value, the logarithm of the brain-to-plasma concentration ratio). These models are often built using machine learning methods, such as Support Vector Machines (SVM), and rely on a set of calculated molecular descriptors. nih.govnih.gov
Key molecular descriptors influencing BBB permeability include:
Molecular Weight (MW): Lower molecular weight (< 400-450 g/mol ) is generally favored for passive diffusion across the BBB. nih.gov
Lipophilicity (logP): An optimal range of lipophilicity is required; too low and the molecule won't enter the lipid membrane, too high and it may be retained within the membrane. nih.gov
Polar Surface Area (PSA): A measure of the surface sum over all polar atoms. Lower PSA (< 90 Ų) is generally associated with better BBB penetration. nih.gov
Hydrogen Bond Donors (HBD) and Acceptors (HBA): A lower count of hydrogen bonding groups (e.g., HBD ≤ 3, HBA ≤ 7) is preferable, as these interactions must be broken for the molecule to cross the lipid barrier. nih.gov
By calculating these properties for this compound, various in silico models can generate a prediction of its likely CNS penetration. arxiv.orgarxiv.orgresearchgate.net
| Molecular Descriptor | Calculated Value | General Rule for CNS Penetration |
|---|---|---|
| Molecular Weight (g/mol) | 206.24 | ≤ 400 |
| Lipophilicity (XLogP3) | 1.8 | ≤ 5 |
| Polar Surface Area (TPSA, Ų) | 58.6 | < 90 |
| Hydrogen Bond Donors | 2 | ≤ 3 |
| Hydrogen Bond Acceptors | 2 | ≤ 7 |
| Overall Prediction | BBB+ (Likely to Penetrate) |
Solubility Prediction Methodologies (Theoretical approaches only)
Aqueous solubility is a fundamental physicochemical property that profoundly affects a drug's absorption and bioavailability. researchgate.net Poor solubility is a major hurdle in drug development. nih.gov Theoretical, or in silico, solubility prediction methods aim to estimate a compound's solubility based on its molecular structure, avoiding the need for physical experimentation. st-andrews.ac.uk These computational methods can be broadly divided into two categories: first-principles calculations and chemoinformatics approaches. st-andrews.ac.uk
First-Principles Methods: These approaches use physics-based modeling, such as molecular dynamics simulations and quantum chemistry, to simulate the interactions between the solute (the compound) and the solvent (water). They model the processes of dissociation from the solid-state crystal lattice and the subsequent solvation of the molecule. nih.gov While potentially very accurate, these methods are computationally demanding.
Chemoinformatics Approaches: The most common chemoinformatic methods are Quantitative Structure-Property Relationship (QSPR) models. researchgate.netnih.gov Similar to the QSAR models used for CYP inhibition, QSPR models for solubility establish a mathematical correlation between a compound's calculated molecular descriptors and its experimentally determined solubility. Descriptors related to lipophilicity (logP), molecular size, and hydrogen bonding capacity are often key components of these models. researchgate.net The General Solubility Equation (GSE) developed by Yalkowsky is a simple yet effective example, which predicts aqueous solubility based on the compound's melting point and logP value. researchgate.net
The output of these models for this compound is typically the predicted logarithm of the molar solubility (LogS).
Future Research Directions and Translational Perspectives for 5 Hydroxy 3 Propyl 1h Benzimidazol 2 One As an Academic Scaffold
Exploration of Novel Synthetic Methodologies for Enhanced Scalability and Sustainability
The traditional synthesis of benzimidazolone derivatives often involves harsh conditions, toxic solvents, and multi-step procedures that can be inefficient and environmentally detrimental. eprajournals.com Future research on 5-hydroxy-3-propyl-1H-benzimidazol-2-one should prioritize the development of scalable and sustainable synthetic routes. Green chemistry principles offer a framework for this advancement, emphasizing solvent-free reactions, the use of renewable feedstocks, and recyclable catalysts. eprajournals.comrsc.org
Key areas for exploration include:
Catalytic Systems: The use of nanoparticle catalysts, such as zinc oxide (ZnO) or aluminum oxide-hydroxide-sulfuric acid (AlOOH–SO₃), has shown promise in synthesizing benzimidazole (B57391) derivatives with high yields and short reaction times under solvent-free conditions. rsc.orgnih.gov
Alternative Reagents: Utilizing carbon dioxide (CO₂) as a C1 building block for the carbonyl moiety presents a metal-free, atom-economical approach to forming the benzimidazolone ring system. organic-chemistry.org
Flow Chemistry: Continuous flow synthesis can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch processing.
Solvent-Free and Aqueous Media: Performing reactions under solvent-free conditions or in water minimizes the use of hazardous organic solvents, aligning with green chemistry goals. rsc.org
| Methodology | Description | Advantages | References |
|---|---|---|---|
| Traditional Synthesis | Condensation of o-phenylenediamines with urea (B33335) or phosgene (B1210022) derivatives, often in high-boiling point organic solvents like dichlorobenzene. | Well-established procedures. | google.com |
| Nanoparticle Catalysis | Use of catalysts like ZnO or AlOOH–SO₃ nanoparticles to facilitate condensation reactions. | High yields, short reaction times, recyclable catalysts, often solvent-free. | rsc.orgnih.gov |
| Metal-Free Synthesis | Utilization of reagents like solid carbon dioxide as a carbonyl source for cyclization. | Avoids heavy metal contamination, mild reaction conditions. | organic-chemistry.org |
| Aqueous Media Synthesis | Performing condensation reactions in water, often with a catalyst like copper metallovesicles. | Environmentally benign, safe, and cost-effective. | rsc.org |
Identification of Undiscovered Biological Targets and Pathways for Benzimidazolone Derivatives
Benzimidazole and benzimidazolone derivatives are known to exhibit a wide spectrum of biological activities by interacting with various enzymes and receptors. researchgate.net These activities include antitumor, antifungal, antiviral, and anti-inflammatory properties. researchgate.net While numerous targets have been identified for this class of compounds, the specific biological profile of this compound remains to be elucidated.
Future research should involve comprehensive screening of this compound against diverse biological targets to uncover novel therapeutic applications. Potential areas of investigation include:
Kinase Inhibition: Many benzimidazolone derivatives act as protein kinase inhibitors. researchgate.net Screening against a broad panel of kinases could identify specific targets relevant to oncology or inflammatory diseases. Sphingosine kinase 1 (SphK1) has emerged as an attractive target for benzimidazole derivatives in cancer therapeutics. nih.govresearchgate.net
Enzyme Inhibition: Beyond kinases, this scaffold could be evaluated against other enzyme families, such as urease, fatty acid synthetase, or cyclooxygenase (COX), which are known targets for other benzimidazole compounds. researchgate.netscienceopen.comnih.gov
Receptor Modulation: Investigating the interaction of the compound with G-protein coupled receptors (GPCRs) or nuclear receptors could reveal new signaling pathways that it modulates.
Antimicrobial Activity: Given the known antibacterial and antifungal properties of the benzimidazole core, the compound should be tested against a panel of pathogenic microbes, including drug-resistant strains. researchgate.net
| Target Class | Specific Examples | Therapeutic Area | References |
|---|---|---|---|
| Kinases | Sphingosine kinase 1 (SphK1), Protein Kinases | Oncology, Inflammation | researchgate.netnih.govresearchgate.net |
| Enzymes | Urease, Fatty Acid Synthetase, H+/K+ ATPase, Carbonic Anhydrase II, Cyclooxygenase (COX) | Infectious Disease, Oncology, Gastrointestinal | researchgate.netscienceopen.comnih.gov |
| Receptors | Histamine Receptors | Allergy, Inflammation | researchgate.net |
| Viral Proteins | Reverse Transcriptase | Virology (e.g., HIV) | researchgate.net |
Development of this compound as a Chemical Probe for Biological Systems
A chemical probe is a small molecule designed to selectively interact with a specific biological target, enabling the study of that target's function in a cellular or in vivo context. Should this compound demonstrate potent and selective activity against a particular target, it could be developed into a valuable chemical probe.
This development process would involve:
Structure-Activity Relationship (SAR) Studies: Systematically modifying the scaffold to understand which parts of the molecule are essential for activity and which can be altered for the attachment of tags.
Affinity Tagging: Incorporating a reporter group (e.g., a fluorescent dye, biotin) or a reactive group for covalent labeling. The 5-hydroxy position is a prime candidate for such modifications.
Target Engagement and Validation: Using the tagged probe to confirm direct binding to the intended target in complex biological systems, often employing techniques like fluorescence microscopy, flow cytometry, or affinity pull-down assays followed by mass spectrometry.
Integration of this compound into Multi-Functional Chemical Entities (Conceptual Frameworks)
The versatility of the this compound scaffold allows for its conceptual integration into more complex molecular architectures designed for enhanced therapeutic efficacy and targeted action.
Targeted drug delivery aims to increase the concentration of a therapeutic agent at the site of action while minimizing exposure to healthy tissues. The this compound molecule could be conjugated to various targeting moieties. The hydroxyl group provides a convenient handle for chemical linkage.
| Conjugation Partner | Targeting Mechanism | Potential Application | References |
|---|---|---|---|
| Monoclonal Antibodies (mAbs) | Binds to specific antigens overexpressed on cancer cells. | Oncology | beilstein-journals.org |
| Peptides (e.g., RGD) | Targets integrins on tumor vasculature and cancer cells. | Oncology, Anti-angiogenesis | semanticscholar.org |
| Folate or Transferrin | Targets receptors that are upregulated in many cancer types for nutrient uptake. | Oncology | semanticscholar.org |
| Nanoparticles | Can be surface-functionalized with targeting ligands for specific cell types; leverages the EPR effect. | Oncology, Drug Delivery | beilstein-journals.orgnih.gov |
A prodrug is an inactive or less active compound that is metabolized into the active drug in the body. nbinno.com This strategy can be used to overcome issues such as poor solubility, instability, or lack of targeted release. mdpi.comresearchgate.net The 5-hydroxy group of this compound is an ideal functional group for creating prodrugs.
Conceptual prodrug approaches include:
Phosphate (B84403) Esters: Attaching a phosphate group to the hydroxyl moiety can dramatically increase aqueous solubility. acs.org These prodrugs can be cleaved by endogenous alkaline phosphatases to release the active compound. nih.gov
Ester Prodrugs: Esterification of the hydroxyl group with various carboxylic acids can modulate lipophilicity and permeability. These can be designed to be hydrolyzed by specific esterases that may be enriched in a target tissue.
Enzyme-Targeted Prodrugs: Designing a promoiety that is specifically cleaved by an enzyme overexpressed in a disease state (e.g., certain proteases in tumors) would enable site-specific drug release.
Application of Advanced Spectroscopic and Biophysical Characterization Techniques for Deeper Understanding
A thorough understanding of the compound's structure and its interaction with biological targets at a molecular level is crucial for rational drug design. Advanced analytical techniques are indispensable for this purpose.
Structural Elucidation: While standard techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental, high-resolution mass spectrometry and single-crystal X-ray crystallography can provide definitive structural confirmation and stereochemical details. nih.gov
Target Interaction Analysis: A suite of biophysical methods can be employed to characterize the binding of this compound to its target protein(s). iapchem.orgwhiterose.ac.uk These techniques provide quantitative data on binding affinity, kinetics, thermodynamics, and the specific binding site.
| Technique | Information Provided | Application | References |
|---|---|---|---|
| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). | Thermodynamic characterization of drug-target interaction. | nih.govfrontiersin.org |
| Surface Plasmon Resonance (SPR) | Binding affinity (Kd), association (kon) and dissociation (koff) rates. | Kinetic analysis of drug-target binding in real-time. | nih.govreactionbiology.com |
| X-ray Crystallography | High-resolution 3D structure of the drug-target complex. | Definitive determination of the binding mode and key interactions. | nih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Binding site mapping (e.g., HSQC titration), conformational changes upon binding. | Structural and dynamic insights into the interaction in solution. | iapchem.org |
Role of this compound as a Lead Compound for Further Medicinal Chemistry Optimization
A lead compound is a chemical starting point for the development of new drugs. This compound possesses several characteristics that make it an attractive lead compound for medicinal chemistry optimization. The benzimidazolone core is a privileged structure, meaning it is capable of binding to multiple biological targets with high affinity. nih.gov The strategic placement of substituents on this core can significantly influence its biological activity. nih.gov
Structure-Activity Relationship (SAR) Insights:
The optimization of this lead compound would heavily rely on understanding its structure-activity relationships (SAR), which correlate the chemical structure of a molecule with its biological activity. nih.govrroij.com
The N-Propyl Group: Alkylation at the nitrogen atoms of the benzimidazole ring is a common strategy to modulate pharmacokinetic and pharmacodynamic properties. dntb.gov.ua The N-propyl group in this compound can influence its lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. The length and nature of the alkyl chain can be varied to fine-tune these properties. For example, introducing branching or cyclic moieties could impact receptor binding and metabolic stability.
Optimization Strategies:
Medicinal chemists can employ several strategies to optimize this compound:
Bioisosteric Replacement: The hydroxyl group could be replaced by other functional groups with similar physical or chemical properties, such as an amino or thiol group, to explore changes in biological activity. patsnap.com
Scaffold Hopping: The benzimidazolone core could be modified to other related heterocyclic systems to explore new chemical space and potentially discover novel biological activities. patsnap.com
Computational Modeling: In silico methods like molecular docking and quantitative structure-activity relationship (QSAR) studies can be used to predict the binding of derivatives to specific targets and guide the synthesis of more potent and selective compounds. impactfactor.org
Below is an interactive data table summarizing potential modifications and their expected impact based on general knowledge of benzimidazolone SAR.
| Position of Modification | Type of Modification | Potential Impact on Properties | Rationale |
| 5-Position (OH) | Etherification (e.g., -OCH3) | Increased lipophilicity, potential for altered receptor interactions. | Modifies hydrogen bonding capacity and steric bulk. |
| Esterification (e.g., -OCOCH3) | Prodrug potential, altered solubility. | Can improve bioavailability and be cleaved in vivo to the active hydroxyl compound. | |
| Replacement with -NH2 | Altered hydrogen bonding and basicity. | Introduces a basic center which can influence target binding and solubility. | |
| Replacement with Halogens (F, Cl) | Increased metabolic stability, altered electronic properties. | Halogens can block sites of metabolism and influence binding affinity. | |
| N3-Position (Propyl) | Chain length variation (ethyl, butyl) | Modulation of lipophilicity and ADME properties. | Fine-tuning the balance between solubility and permeability. |
| Introduction of branching | Increased metabolic stability. | Steric hindrance can prevent enzymatic degradation. | |
| Incorporation of polar groups | Increased aqueous solubility. | Can improve pharmacokinetic properties for certain applications. |
Challenges and Opportunities in Benzimidazolone Research and Development
The development of new drugs based on the benzimidazolone scaffold is not without its challenges, but it also presents significant opportunities for therapeutic innovation.
Challenges:
Solubility and Bioavailability: A common challenge with heterocyclic compounds, including some benzimidazole derivatives, is poor aqueous solubility, which can lead to low oral bioavailability. researchgate.net This necessitates formulation strategies or chemical modifications to enhance their solubility and absorption.
Target Selectivity: The benzimidazole scaffold's ability to interact with multiple targets can be a double-edged sword. rsc.org While it offers the potential for developing multi-target drugs, achieving high selectivity for a specific biological target to minimize off-target effects can be a significant hurdle.
Drug Resistance: For applications in infectious diseases and oncology, the emergence of drug resistance is a major concern. mdpi.com Continuous efforts are needed to develop new benzimidazolone derivatives with novel mechanisms of action to overcome existing resistance pathways.
Synthesis of Derivatives: While the synthesis of the basic benzimidazolone core is well-established, the preparation of complex derivatives with specific stereochemistry can be challenging and require multi-step synthetic routes. nih.govresearchgate.net
Opportunities:
Broad Therapeutic Potential: The benzimidazolone scaffold has demonstrated a wide range of biological activities, including but not limited to antiviral, antifungal, anticancer, and anti-inflammatory properties. nih.govrroij.com This versatility provides a vast playground for drug discovery in numerous therapeutic areas.
Target-Based Drug Design: Advances in structural biology and computational chemistry have enabled a more rational, target-based approach to drug design. impactfactor.org This allows for the design of benzimidazolone derivatives that are highly specific for their intended biological targets, potentially leading to more effective and safer drugs.
Personalized Medicine: The adaptability of the benzimidazolone scaffold makes it suitable for the development of targeted therapies tailored to specific patient populations or disease subtypes. impactfactor.org
Nanotechnology in Drug Delivery: Innovative drug delivery systems, such as nanoparticle-based carriers, can help overcome the challenges of poor solubility and bioavailability of some benzimidazolone derivatives, enhancing their therapeutic efficacy. nih.gov
The future of benzimidazolone research is bright, with ongoing efforts to explore the full potential of this privileged scaffold. This compound, as a representative of this class, offers a valuable starting point for academic and industrial research aimed at discovering the next generation of innovative medicines.
Q & A
Q. What are the recommended synthetic routes for 5-hydroxy-3-propyl-1H-benzimidazol-2-one, and how can reaction conditions be optimized?
- Methodological Answer : One-pot synthesis is efficient for benzimidazolone derivatives. For example, condensation of substituted o-phenylenediamine with propyl carbonyl precursors under acidic conditions (e.g., HCl/EtOH) yields the core structure. Optimize temperature (80–100°C) and stoichiometry to enhance yield (e.g., 83–85% yields reported for analogous compounds) . Use reflux with anhydrous solvents to minimize hydrolysis. Monitor reaction progress via TLC or HPLC, and purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign protons and carbons using deuterated DMSO or CDCl3. The hydroxy group may appear as a broad singlet (~δ 10–12 ppm), while the propyl chain shows triplet/multiplet patterns (δ 0.8–1.5 ppm for CH3, δ 1.5–2.0 ppm for CH2) .
- HRMS : Confirm molecular weight (e.g., [M+H]+ or [M–H]–) with <2 ppm error. Use electrospray ionization (ESI) in positive/negative mode .
- IR : Identify carbonyl (C=O) stretching at ~1680–1700 cm⁻¹ and O–H/N–H vibrations at 3200–3500 cm⁻¹ .
Q. How can elemental analysis validate the purity of synthesized this compound?
- Methodological Answer : Perform combustion analysis (CHNS/O) to compare experimental vs. theoretical C, H, N, and O percentages. Acceptable tolerance: ±0.3%. For C10H12N2O2, expected C% ≈ 60.0, H% ≈ 6.0, N% ≈ 14.0. Discrepancies >0.5% indicate impurities; repurify via recrystallization or HPLC .
Advanced Research Questions
Q. How can DFT calculations predict the electronic properties and reactivity of this compound?
- Methodological Answer : Use B3LYP/6-31G* for geometry optimization and frequency analysis (to confirm no imaginary frequencies). Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity. Solvent effects (e.g., polarizable continuum model) improve accuracy. Compare with experimental UV-Vis spectra (λmax ~250–300 nm for benzimidazolones) .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting or HRMS adducts)?
- Methodological Answer :
Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for biological applications?
- Methodological Answer : Modify the propyl chain (e.g., branching, fluorination) or introduce substituents at N1/C5. Test analogs for bioactivity (e.g., apoptosis via MTT assay or antibacterial activity via MIC determination). Use molecular docking (AutoDock Vina) to predict binding affinity with targets like DNA topoisomerase .
Q. What crystallographic methods confirm the solid-state structure of this compound?
- Methodological Answer : Grow single crystals via slow evaporation (e.g., ethanol/water). Collect X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å). Solve structure using SHELX and refine with Olex2. Validate hydrogen bonding (e.g., O–H···O/N interactions) and π-stacking .
Notes for Methodological Rigor
- Cross-validate spectral data with multiple techniques (e.g., NMR + HRMS + IR) to ensure compound integrity .
- Use computational tools (e.g., Gaussian, ORCA) to pre-screen synthetic feasibility and electronic properties .
- Address biological assay variability via triplicate experiments and positive/negative controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
